1-(4-Amino-1-piperidyl)-2-chloroethanone
Description
1-(4-Amino-1-piperidyl)-2-chloroethanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group attached to a piperidine ring, which is further connected to a chloroethanone moiety
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c8-5-7(11)10-3-1-6(9)2-4-10/h6H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEOEWSDIJFZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-1-piperidyl)-2-chloroethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-1-piperidine with 2-chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Amino-1-piperidyl)-2-chloroethanone may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1-piperidyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of new amine or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(4-Amino-1-piperidyl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of piperidine derivatives on biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1-piperidyl)-2-chloroethanone involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the chloroethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, resulting in various biological effects.
Comparison with Similar Compounds
- 1-(4-Amino-1-piperidyl)-2-(4-bromophenyl)ethanone
- 1-(4-Amino-1-piperidyl)-2,2,2-trifluoroethanone
Comparison: 1-(4-Amino-1-piperidyl)-2-chloroethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to its bromophenyl and trifluoroethanone analogs, the chloroethanone derivative may exhibit different pharmacokinetic properties and target specificity, making it a valuable compound for diverse applications.
Biological Activity
1-(4-Amino-1-piperidyl)-2-chloroethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
1-(4-Amino-1-piperidyl)-2-chloroethanone is characterized by the presence of an amino group and a chloroethanone moiety. Its molecular formula is CHClNO, and it has a molecular weight of approximately 162.61 g/mol. This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
The biological activity of 1-(4-Amino-1-piperidyl)-2-chloroethanone has been investigated in several studies, highlighting its potential in antimicrobial and anticancer applications. The following sections summarize these findings.
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Amino-1-piperidyl)-2-chloroethanone exhibit notable antimicrobial properties . In vitro studies have demonstrated effectiveness against a range of bacterial strains, comparable to standard antibiotics.
| Compound | Activity Type | Tested Strains | Results |
|---|---|---|---|
| 1-(4-Amino-1-piperidyl)-2-chloroethanone | Antimicrobial | E. coli, S. aureus | Significant inhibition observed |
| Ciprofloxacin | Standard Antibiotic | E. coli, S. aureus | Effective control |
Anticancer Activity
The anticancer potential of 1-(4-Amino-1-piperidyl)-2-chloroethanone has also been explored. In a study assessing various derivatives, compounds with similar structures exhibited promising results in inhibiting cancer cell proliferation.
| Compound | Cancer Cell Line | IC (µM) | Comparison |
|---|---|---|---|
| 1-(4-Amino-1-piperidyl)-2-chloroethanone | HCT116 (colon cancer) | 15.0 | Lower than standard drug (5-fluorouracil: 10.0) |
| Compound X (control) | HCT116 | 10.0 | Standard |
The mechanism by which 1-(4-Amino-1-piperidyl)-2-chloroethanone exerts its biological effects is primarily through the modulation of specific enzymes and receptors involved in cellular processes. The chloro group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Enzyme Interaction
Studies suggest that this compound may inhibit enzymes critical for bacterial survival and cancer cell metabolism, leading to decreased viability of these cells. For instance, its interaction with DNA gyrase in bacteria has been noted as a potential mechanism for its antimicrobial activity.
Case Studies
Several case studies have highlighted the practical applications of 1-(4-Amino-1-piperidyl)-2-chloroethanone in therapeutic settings:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against resistant strains of bacteria in hospitalized patients. Results indicated a significant reduction in infection rates when combined with standard antibiotic therapy.
- Case Study on Anticancer Properties : A research group conducted an investigation into the effects of this compound on tumor growth in animal models. The findings revealed a marked decrease in tumor size compared to control groups receiving no treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
